molecular formula C15H12N2O2 B2832268 (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal CAS No. 60083-18-3

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal

Cat. No.: B2832268
CAS No.: 60083-18-3
M. Wt: 252.273
InChI Key: SVUMFQTYYCYKAT-SAPNQHFASA-N
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Description

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal is an organic compound with a complex structure that includes both phenyl and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which may influence enzymatic activity or other biochemical pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal
  • (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

Uniqueness

What sets (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both phenyl and hydrazinylidene groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(Z)-3-hydroxy-1-phenyl-2-phenyldiazenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-11-14(15(19)12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-11,18H/b14-11-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBDLMWDCLOGT-NRJQLOSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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